benzyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate
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Overview
Description
Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate is a chemical compound with a complex structure that includes a benzyl group, a cyano group, and a fluorophenyl group attached to an imidothiocarbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate typically involves the reaction of benzyl isothiocyanate with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted imidothiocarbamates.
Scientific Research Applications
Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N’-cyano-N-(4-fluorophenyl)imidothiocarbamate
- Benzyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate
- Benzyl N’-cyano-N-(3-chlorophenyl)imidothiocarbamate
Uniqueness
Benzyl N’-cyano-N-(3-fluorophenyl)imidothiocarbamate is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
445385-44-4 |
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Molecular Formula |
C15H12FN3S |
Molecular Weight |
285.3g/mol |
IUPAC Name |
benzyl N-cyano-N'-(3-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C15H12FN3S/c16-13-7-4-8-14(9-13)19-15(18-11-17)20-10-12-5-2-1-3-6-12/h1-9H,10H2,(H,18,19) |
InChI Key |
BOHJXWIKYKVKNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)F)NC#N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)F)NC#N |
Origin of Product |
United States |
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